Boc vs. Unprotected Amino: Mechanistic Switch in Grignard Reactions
In the reaction of o-amino aryl carboxylic acids with Grignard reagents, the N-protecting group determines the product outcome. The unprotected 2-amino-6-methylbenzoic acid reacts with Grignard reagents to form tertiary carbinols as the major product. In contrast, when the amino group is protected with Boc, the aryl ketone is formed as the only isolated product [1]. This represents a complete switch in reaction selectivity based solely on N-protection status.
| Evidence Dimension | Product selectivity in Grignard reactions |
|---|---|
| Target Compound Data | Aryl ketone as the only isolated product (with Boc protection) |
| Comparator Or Baseline | Tertiary carbinol as major product (unprotected 2-amino-6-methylbenzoic acid) |
| Quantified Difference | Complete mechanistic switch; exclusive aryl ketone formation vs. tertiary carbinol as major product |
| Conditions | Addition of Grignard reagents to o-amino aryl carboxylic acids without additives; Boc, trifluoroacetyl, and pivaloyl protecting groups all mediate ketone formation |
Why This Matters
For synthetic chemists requiring aryl ketone building blocks, procurement of the unprotected acid would yield the undesired tertiary carbinol, necessitating additional synthetic steps or alternative routes.
- [1] Darnbrough, S.; Mervic, M.; Condon, S. M.; Burns, C. J. The reaction of o-amino aryl carboxylic acids with Grignard reagents. The unusual effect of the N-protecting group on aryl ketone formation. Tetrahedron Letters, 2001, 42(11), 2097-2099. View Source
